molecular formula C9H16N2O B1415542 (3R)-3-(azetidine-1-carbonyl)piperidine CAS No. 1867480-18-9

(3R)-3-(azetidine-1-carbonyl)piperidine

Cat. No.: B1415542
CAS No.: 1867480-18-9
M. Wt: 168.24 g/mol
InChI Key: SYEFRAZPIYIRQB-MRVPVSSYSA-N
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Description

(3R)-3-(azetidine-1-carbonyl)piperidine: is a chemical compound that features a piperidine ring substituted with an azetidine-1-carbonyl group at the third position

Scientific Research Applications

(3R)-3-(azetidine-1-carbonyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for these compounds is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with these compounds are not specified in the available resources .

Future Directions

The future directions for research on these compounds are not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(azetidine-1-carbonyl)piperidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Attachment of the Azetidine-1-carbonyl Group: The azetidine ring is then functionalized with a carbonyl group, often through acylation reactions using reagents like acyl chlorides or anhydrides.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Coupling of the Two Rings: The final step involves coupling the azetidine-1-carbonyl group with the piperidine ring at the third position. This can be achieved through various coupling reactions, such as amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(azetidine-1-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

    Hydrolysis: Hydrolysis reactions often use acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(azetidine-1-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (3R)-3-(azetidine-1-carbonyl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.

    (3R)-3-(azetidine-1-carbonyl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.

Uniqueness

(3R)-3-(azetidine-1-carbonyl)piperidine is unique due to its specific combination of the azetidine-1-carbonyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

azetidin-1-yl-[(3R)-piperidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEFRAZPIYIRQB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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